molecular formula C8H20ClN B13545764 4-(Aminomethyl)-2-methylhexanehydrochloride

4-(Aminomethyl)-2-methylhexanehydrochloride

Cat. No.: B13545764
M. Wt: 165.70 g/mol
InChI Key: CAKQXBVURKPSKH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylhexanehydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes an aminomethyl group attached to a methylhexane backbone, and its hydrochloride salt form enhances its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylhexanehydrochloride typically involves the reaction of 2-methylhexane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonium chloride react to form an intermediate iminium ion, which then reacts with 2-methylhexane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylhexanehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-methylhexanehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylhexanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.

    2-Aminomethylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-(Aminomethyl)fluorescein: Utilized as a fluorescent probe in biochemical assays.

Uniqueness

4-(Aminomethyl)-2-methylhexanehydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

2-ethyl-4-methylpentan-1-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-4-8(6-9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H

InChI Key

CAKQXBVURKPSKH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)CN.Cl

Origin of Product

United States

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